molecular formula C10H20ClN B6215125 1-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride CAS No. 1886967-51-6

1-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride

Cat. No.: B6215125
CAS No.: 1886967-51-6
M. Wt: 189.7
InChI Key:
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Description

1-{3-tert-butylbicyclo[111]pentan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is known for its unique bicyclic structure, which includes a tert-butyl group attached to a bicyclo[111]pentane framework

Preparation Methods

The synthesis of 1-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the tert-butyl group and the methanamine moiety. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.

Chemical Reactions Analysis

1-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Scientific Research Applications

1-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

    3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride: This compound has a similar bicyclic structure but lacks the methanamine group.

    tert-butylbicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.

The uniqueness of this compound lies in its specific combination of the bicyclic structure, tert-butyl group, and methanamine moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

1886967-51-6

Molecular Formula

C10H20ClN

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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